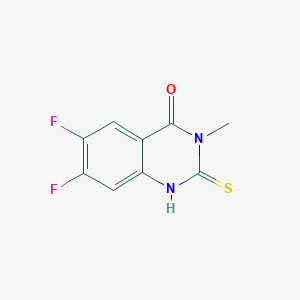
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with the molecular formula C9H6F2N2OS and a molecular weight of 228.22 g/mol. This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mécanisme D'action
Target of Action
Quinazolinones are known to interact with a variety of biological targets. For instance, some quinazolinone derivatives have been found to inhibit enzymes like tyrosine kinases .
Mode of Action
The interaction of quinazolinones with their targets often results in the inhibition of the target’s function. For example, by inhibiting tyrosine kinases, quinazolinones can disrupt signal transduction pathways within cells .
Biochemical Pathways
The disruption of signal transduction pathways can have various downstream effects, including the inhibition of cell proliferation and induction of apoptosis, which is why some quinazolinones are studied for their potential as anticancer agents .
Pharmacokinetics
The ADME properties of quinazolinones can vary widely depending on their specific chemical structure. Some quinazolinones have been found to have good bioavailability .
Result of Action
The molecular and cellular effects of quinazolinones can include the inhibition of cell proliferation and induction of apoptosis, as mentioned above .
Action Environment
The action, efficacy, and stability of quinazolinones can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Analyse Des Réactions Chimiques
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinazolinone core, which is known for various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, helping to elucidate mechanisms of action and identify potential drug candidates.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
6,7-Difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
6,7-Dimethoxy-4-quinazolinone: Known for its anticancer properties.
2-Methyl-4-quinazolinone: Studied for its antimicrobial activity.
4-Hydroxyquinazoline: Investigated for its anti-inflammatory effects. The uniqueness of this compound lies in its fluorine atoms and sulfanylidene group, which confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Propriétés
IUPAC Name |
6,7-difluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2OS/c1-13-8(14)4-2-5(10)6(11)3-7(4)12-9(13)15/h2-3H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWSSXWSFDZVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2NC1=S)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














